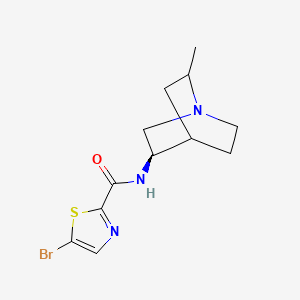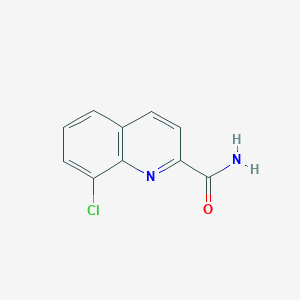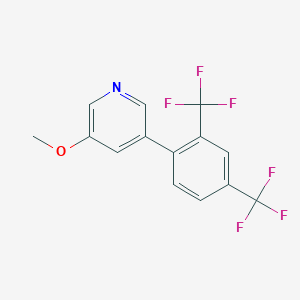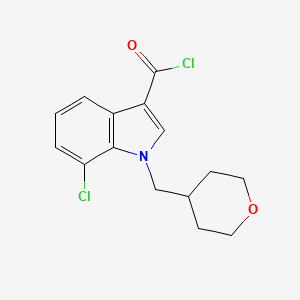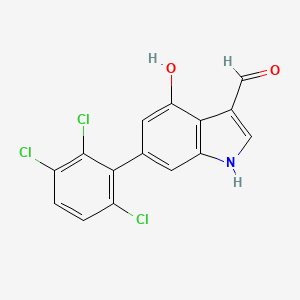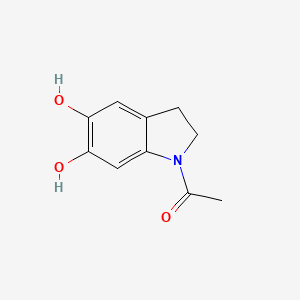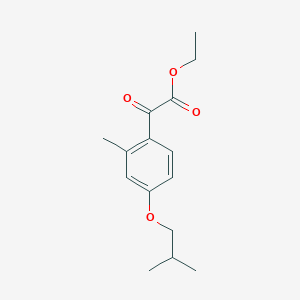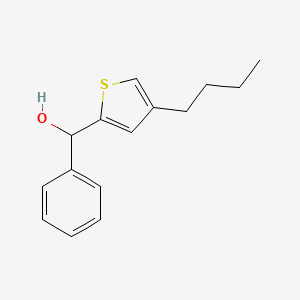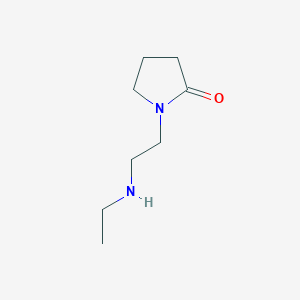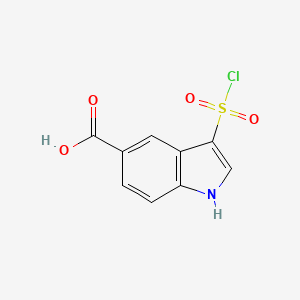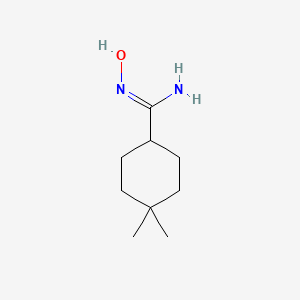
N'-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide is a chemical compound with the molecular formula C₉H₁₈N₂O and a molecular weight of 170.25 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring substituted with hydroxy and carboximidamide groups. It is primarily used in research and industrial applications due to its reactivity and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide typically involves the reaction of 4,4-dimethylcyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol under reflux conditions . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of N’-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield . The compound is then subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analyses .
Analyse Chemischer Reaktionen
Types of Reactions
N’-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboximidamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: 4,4-dimethylcyclohexane-1-carboximidamide.
Reduction: 4,4-dimethylcyclohexane-1-carboxamide.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N’-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboximidamide group can interact with nucleophilic residues in proteins, leading to covalent modifications . These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-dimethylcyclohexanone: A precursor in the synthesis of N’-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide.
4,4-dimethylcyclohexane-1-carboxamide: A reduction product of N’-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide.
4,4-dimethylcyclohexane-1-carboxylic acid: A related compound with a carboxylic acid group instead of a carboximidamide group.
Uniqueness
N’-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide is unique due to its combination of hydroxy and carboximidamide functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H18N2O |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
N'-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide |
InChI |
InChI=1S/C9H18N2O/c1-9(2)5-3-7(4-6-9)8(10)11-12/h7,12H,3-6H2,1-2H3,(H2,10,11) |
InChI-Schlüssel |
VYVZPLAZEOJQSB-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(CCC(CC1)/C(=N/O)/N)C |
Kanonische SMILES |
CC1(CCC(CC1)C(=NO)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


